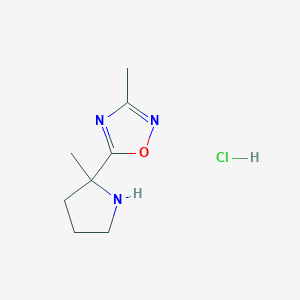
5-Fluoro-2-hydrazinylpyridine dihydrochloride
Vue d'ensemble
Description
5-Fluoro-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 . It has a molecular weight of 200.04 g/mol . The IUPAC name for this compound is (5-fluoropyridin-2-yl)hydrazine;dihydrochloride .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-hydrazinylpyridine dihydrochloride is1S/C5H6FN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H . The canonical SMILES representation is C1=CC(=NC=C1F)NN.Cl.Cl . Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The topological polar surface area is 50.9 Ų . The complexity of the molecule is 88.3 .Applications De Recherche Scientifique
Medical Imaging and Radiopharmaceuticals
Fluorinated pyridines, such as those labeled with Fluorine-18, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET) imaging. The introduction of fluorine into pyridine derivatives can enhance the stability and suitability of these compounds as radiotracers, potentially improving diagnostic accuracy in various diseases, including cancer (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Complex Molecules
Halogenated pyridines serve as valuable intermediates in the synthesis of complex organic molecules. They are used in constructing various structures, including those with medicinal properties. The manipulation of halopyridines through reactions like halogen dance allows for the introduction of desired functionalities, aiding in the development of new drugs and other biologically active compounds (Wu et al., 2022).
Agricultural Chemistry
Fluorinated pyridines are also explored in the field of agricultural chemistry for developing new herbicides. The incorporation of fluorine atoms into pyridine-based herbicides can enhance their activity against various weeds, contributing to more effective crop protection strategies (Tajik & Dadras, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(5-fluoropyridin-2-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXROBUBIQWJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744319 | |
| Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyridine dihydrochloride | |
CAS RN |
1401426-18-3 | |
| Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)





![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)

![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)